N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide
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Overview
Description
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is a synthetic compound known for its potential anti-inflammatory properties. It is a derivative of sulfadimethoxine, a sulfonamide antibiotic. This compound has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation in various models .
Mechanism of Action
Target of Action
The primary target of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is the phagocytes in the immune system . These cells play a crucial role in the body’s defense mechanism against foreign substances and pathogens .
Mode of Action
This compound: interacts with its targets by inhibiting the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells . This interaction results in a reduction of inflammation and oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation and oxidative stress . It downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .
Action Environment
Environmental factors that influence the action, efficacy, and stability of This compound are currently unknown and require further investigation.
Biochemical Analysis
Biochemical Properties
It has been shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells
Cellular Effects
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide has shown to inhibit nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy . The compound did not show toxicity towards normal fibroblast cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, this compound has shown non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice
Chemical Reactions Analysis
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfonamides and their derivatives.
Comparison with Similar Compounds
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is unique compared to other sulfonamide derivatives due to its specific functional groups and their arrangement. Similar compounds include:
Sulfadimethoxine: The parent compound from which this compound is derived.
Sulfamethoxazole: Another sulfonamide antibiotic with similar anti-inflammatory properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and also studied for its anti-inflammatory effects.
These compounds share a common sulfonamide group but differ in their specific functional groups and overall structure, which can influence their reactivity and biological activity .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-31-21-14-20(25-23(26-21)32-2)27-33(29,30)17-12-10-16(11-13-17)24-22(28)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGLUZVPKJQYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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